![molecular formula C27H17NO2 B14717679 6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 6954-60-5](/img/structure/B14717679.png)
6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of dibenzoazepine derivatives This compound is characterized by its unique structure, which includes a fluorenyl group attached to a dibenzoazepine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group is synthesized through the reaction of fluorene with appropriate reagents under controlled conditions.
Coupling Reaction: The fluorenyl intermediate is then coupled with a dibenzoazepine precursor using a palladium-catalyzed cross-coupling reaction.
Cyclization and Oxidation: The coupled product undergoes cyclization and oxidation to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Applications De Recherche Scientifique
6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has diverse applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: It has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione exerts its effects is primarily related to its interaction with molecular targets and pathways. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. In organic electronics, its mechanism involves the efficient transfer of electrons or holes, contributing to the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(9H-Fluoren-2-yl)aryl]-1H-benz[d]imidazole: This compound shares the fluorenyl group but has a different core structure.
2,7-Bis[(1H-benz[d]imidazol-2-yl)aryl]-9H-fluorene: Another compound with a fluorenyl group, used in similar applications.
Uniqueness
6-(9H-Fluoren-2-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its specific dibenzoazepine core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Propriétés
Numéro CAS |
6954-60-5 |
|---|---|
Formule moléculaire |
C27H17NO2 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
6-(9H-fluoren-2-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H17NO2/c29-26-24-11-5-3-9-22(24)23-10-4-6-12-25(23)27(30)28(26)19-13-14-21-18(16-19)15-17-7-1-2-8-20(17)21/h1-14,16H,15H2 |
Clé InChI |
DHENEICSKGFRFZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C5=CC=CC=C5C6=CC=CC=C6C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


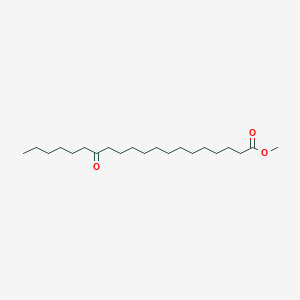
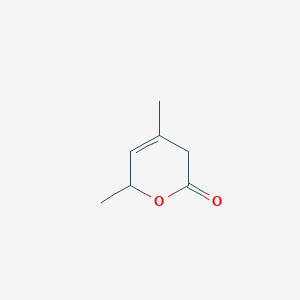


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
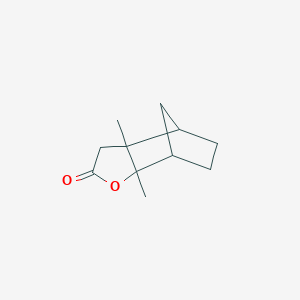
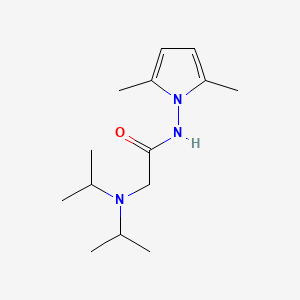

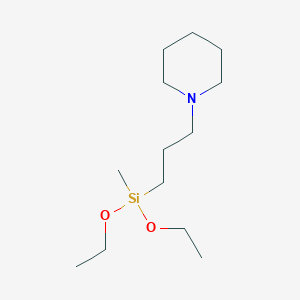
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
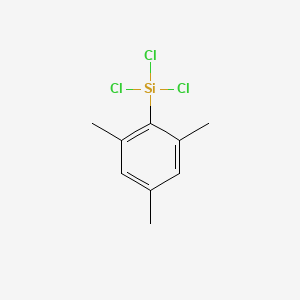
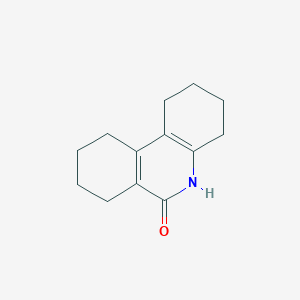

![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
